molecular formula C16H15N3O B7825108 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B7825108
M. Wt: 265.31 g/mol
InChI Key: URABVCYBDOYEQM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to the pyrazole ring. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenylhydrazine with acetophenone under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalyst such as acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl or methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-1-phenyl-1H-imidazole: Similar in structure but contains an imidazole ring instead of a pyrazole ring.

    4-(4-Methoxyphenyl)-1-phenyl-1H-pyrrole: Contains a pyrrole ring, differing in the nitrogen atom arrangement.

    4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole: Lacks the amine group at the 5-position.

Uniqueness

4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-20-14-9-7-12(8-10-14)15-11-18-19(16(15)17)13-5-3-2-4-6-13/h2-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URABVCYBDOYEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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